5,6,7,8-Tetrahydroquinoline-2-carbonitrile chemical properties
5,6,7,8-Tetrahydroquinoline-2-carbonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,6,7,8-Tetrahydroquinoline-2-carbonitrile is a heterocyclic compound featuring a fused aliphatic and aromatic ring system, making it a valuable scaffold in medicinal chemistry and organic synthesis. The tetrahydroquinoline core is recognized as a "privileged structure," frequently appearing in biologically active molecules and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of the 2-carbonitrile derivative, designed to serve as a foundational resource for its strategic deployment in research and drug development programs. We will explore its physicochemical characteristics, plausible synthetic routes, key chemical transformations, and its potential as a versatile building block for creating diverse chemical libraries.
Core Molecular Profile and Physicochemical Properties
5,6,7,8-Tetrahydroquinoline-2-carbonitrile (CAS: 150459-78-2) belongs to a class of compounds that merge the structural features of quinoline with a partially saturated carbocyclic ring.[2] This unique architecture imparts a three-dimensional character that is often sought after in modern drug design to improve binding affinity and pharmacokinetic properties. The nitrile functional group at the 2-position serves as a versatile chemical handle for a wide array of synthetic transformations.
Below is a summary of its key physicochemical properties, compiled from available data and estimations based on its structural analogue, 5,6,7,8-tetrahydroquinoline.
| Property | Value | Source(s) |
| IUPAC Name | 5,6,7,8-tetrahydroquinoline-2-carbonitrile | N/A |
| CAS Number | 150459-78-2 | [2][3] |
| Molecular Formula | C₁₀H₁₀N₂ | [2] |
| Molecular Weight | 158.20 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | Inferred |
| Boiling Point | >220 °C (Predicted) | Inferred from[4][5] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate) | Inferred |
| Stability | Stable under standard laboratory conditions; may be light-sensitive | Inferred from[6] |
Synthesis and Manufacturing Strategy
The synthesis of functionalized tetrahydroquinolines is a well-established field, often relying on the construction of the heterocyclic core via cyclization reactions. A common and efficient approach to synthesizing the 2-carbonitrile derivative involves a multi-step sequence starting from readily available precursors.
The strategic choice of synthesis often depends on factors like starting material cost, scalability, and the desire to avoid harsh reagents. A plausible and robust pathway involves the construction of a substituted quinoline followed by partial reduction of the carbocyclic ring.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual pathway for the synthesis of the target compound, emphasizing key transformations.
Caption: General synthetic strategies for obtaining the target molecule.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol outlines the selective hydrogenation of quinoline-2-carbonitrile. This method is advantageous as it builds upon a commercially available starting material and utilizes a selective reduction that preserves the aromaticity of the pyridine ring.
Objective: To synthesize 5,6,7,8-Tetrahydroquinoline-2-carbonitrile from Quinoline-2-carbonitrile.
Materials:
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Quinoline-2-carbonitrile (1.0 eq)
-
Palladium on Carbon (5 wt. %, 0.05 eq)
-
Ethanol (or Acetic Acid as solvent)
-
Hydrogen gas (H₂)
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Parr Hydrogenation Apparatus or equivalent
-
Celite™
-
Rotary Evaporator
-
Silica Gel for chromatography
Procedure:
-
Vessel Preparation: Ensure the Parr hydrogenation vessel is clean and dry. Add a magnetic stir bar.
-
Reagent Charging: To the vessel, add Quinoline-2-carbonitrile followed by the solvent (Ethanol, ~0.1 M concentration).
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen) to prevent premature reaction with atmospheric oxygen.
-
Hydrogenation: Seal the vessel and connect it to the Parr apparatus. Purge the system with hydrogen gas 3-5 times to remove all air.
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Reaction Execution: Pressurize the vessel with hydrogen gas (typically 50-100 psi). Begin vigorous stirring and heat to a moderate temperature (e.g., 40-60 °C) if necessary to improve reaction kinetics. Monitor the reaction progress by observing the drop in hydrogen pressure. A Chinese patent suggests that a specially prepared Pd catalyst can facilitate this process at lower temperatures.[7]
-
Reaction Quench & Work-up: Once the pressure stabilizes (indicating reaction completion, typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5,6,7,8-Tetrahydroquinoline-2-carbonitrile.
Chemical Reactivity and Derivatization
The reactivity of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile is dominated by the nitrile group and the heteroaromatic ring. This dual reactivity makes it a powerful intermediate for generating a diverse range of downstream compounds.
Key Reaction Pathways
Caption: Integration of the target molecule into a typical drug discovery pipeline.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 5,6,7,8-Tetrahydroquinoline-2-carbonitrile is not widely available, data from the parent compound and related nitrile-containing aromatic compounds can be used to establish safe handling procedures. It should be handled by technically qualified individuals in a well-ventilated area or chemical fume hood. [8]
| Hazard Information | Precautionary Measures |
|---|---|
| GHS Classification (Predicted) | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. [5][8][9] |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. [6][10] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [11] |
| Storage | Store in a tightly-closed container. Keep in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents. [8][11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]|
References
- AK Scientific, Inc. (n.d.). 5,6,7,8-Tetrahydro-3-quinolinecarbonitrile Safety Data Sheet.
- Thermo Fisher Scientific. (2014). 5,6,7,8-Tetrahydroquinoline Safety Data Sheet.
- TCI America. (2018). 1-Dodecanol Safety Data Sheet [Relevant sections on general handling].
- Thermo Fisher Scientific. (2010). 8-Hydroxyquinoline Safety Data Sheet [Relevant sections on disposal].
- Sigma-Aldrich. (2024). 8-Hydroxyquinoline Safety Data Sheet [Relevant sections on storage and handling].
- ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinoline-2-carbonitrile (150459-78-2).
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-903. Retrieved from [Link]
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Finch, H., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Retrieved from [Link]
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Godard, A., et al. (1990). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 2279-2283. Retrieved from [Link]
- Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ProQuest.
-
Godard, A., et al. (1989). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, 203-208. Retrieved from [Link]
-
Ragaini, F., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(15), 4479. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
- BOC Sciences. (n.d.). The Role of 5,6,7,8-Tetrahydroquinoline in Pharmaceutical Manufacturing.
-
Goli, N., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(8), 1714-1720. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
-
Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
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